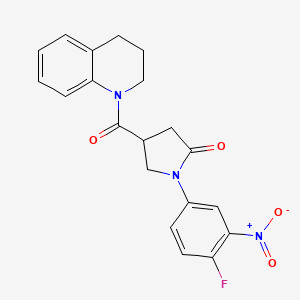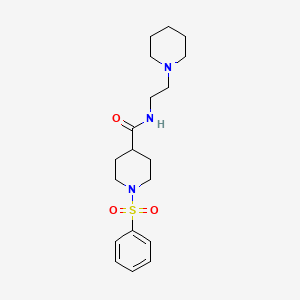![molecular formula C19H17ClFN3O2 B7550873 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)
4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine is not fully understood. However, studies suggest that it acts as a voltage-gated sodium channel blocker, which may contribute to its anticonvulsant and analgesic activities. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, induction of apoptosis, and modulation of protein-ligand interactions. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine in lab experiments is its potent activity and low toxicity. However, its limited solubility in water may pose a challenge in some experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine. These include investigating its potential as a fluorescent probe for detecting protein-ligand interactions, exploring its antitumor activity further, and developing more efficient synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine is a promising compound with potential applications in various fields. Its potent activity, low toxicity, and good bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-fluorophenylmagnesium bromide, followed by the addition of morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticonvulsant, antitumor, and analgesic activities. Additionally, it has been investigated for its potential as a fluorescent probe for detecting protein-ligand interactions.
properties
IUPAC Name |
4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c20-15-3-1-2-14(10-15)19-22-18(26-23-19)12-24-8-9-25-17(11-24)13-4-6-16(21)7-5-13/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUCRGMHZMBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]acetamide](/img/structure/B7550802.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 2-[(5-methylthiophene-2-carbonyl)amino]acetate](/img/structure/B7550816.png)
![1-acetyl-N-[2-(N-methylanilino)propyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7550828.png)

![4-(5-chlorothiophen-2-yl)-4-oxo-N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]butanamide](/img/structure/B7550837.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)
![N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550853.png)



![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)